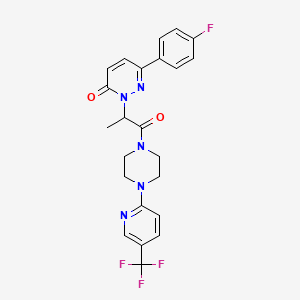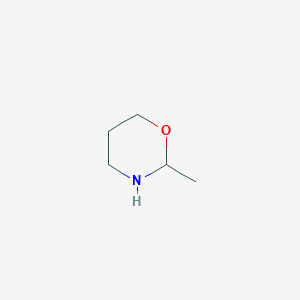
N1-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N2-isopropyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N2-isopropyloxalamide is a synthetic organic compound that belongs to the class of quinolone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the quinoline moiety in the structure imparts significant pharmacological properties, making it a compound of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N2-isopropyloxalamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine.
Introduction of the Oxalamide Group: The oxalamide group can be introduced by reacting the quinoline derivative with isopropylamine and oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
N1-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N2-isopropyloxalamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N1-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N2-isopropyloxalamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its quinoline core.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving quinoline derivatives.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of N1-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N2-isopropyloxalamide involves its interaction with specific molecular targets in the cell. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound can inhibit enzymes such as topoisomerases, which are essential for DNA unwinding and replication. The oxalamide group may enhance the binding affinity and specificity of the compound to its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
N1-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide: This compound has a similar quinoline core but differs in the substituent groups attached to the nitrogen atoms.
4-hydroxy-2-quinolones: These compounds share the quinoline core but have different functional groups at the 2 and 4 positions.
Uniqueness
N1-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N2-isopropyloxalamide is unique due to the presence of both the quinoline core and the oxalamide group. This combination imparts distinct pharmacological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
N-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-7(2)15-13(20)14(21)17-10-11(18)8-5-3-4-6-9(8)16-12(10)19/h3-7H,1-2H3,(H,15,20)(H,17,21)(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHYJBKRWZJBAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=C(C2=CC=CC=C2NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (4aS,7aR)-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine-4a-carboxylate](/img/structure/B2530407.png)

![N-(4-methylthiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530411.png)
![[(2-PHENYLETHYL)CARBAMOYL]METHYL 4-METHOXY-2-METHYLBENZOATE](/img/structure/B2530412.png)


![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B2530419.png)


![3-Fluorosulfonyloxy-5-[(3-methoxycyclohexyl)carbamoyl]pyridine](/img/structure/B2530422.png)

![(2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B2530425.png)

